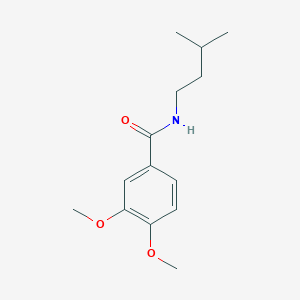

3,4-dimethoxy-N-(3-methylbutyl)benzamide

Description

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,4-dimethoxy-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C14H21NO3/c1-10(2)7-8-15-14(16)11-5-6-12(17-3)13(9-11)18-4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |

InChI Key |

CNUHWGYPQRLXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Amidation via Acid Chloride Intermediate

The most straightforward route involves converting 3,4-dimethoxybenzoic acid to its acid chloride, followed by reaction with 3-methylbutylamine. This method is widely used for benzamide synthesis due to high reactivity and scalability.

Reaction Steps:

-

Chlorination: 3,4-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–25°C for 4–6 hours.

-

Amidation: The resulting acid chloride is treated with 3-methylbutylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at 0°C to room temperature for 12–24 hours.

Key Parameters:

Coupling Reagent-Mediated Synthesis

Modern synthetic approaches employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to facilitate direct amidation between 3,4-dimethoxybenzoic acid and 3-methylbutylamine.

Procedure:

-

Activation: 3,4-Dimethoxybenzoic acid (1 equiv) is mixed with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0°C for 1 hour.

-

Amine Addition: 3-Methylbutylamine (1.5 equiv) is added, and the reaction is stirred at room temperature for 24–48 hours.

Advantages:

Yield: Reported yields for analogous benzamides using EDCl/HOBt reach 80–90%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling reactions, while chlorinated solvents (e.g., DCM) are preferred for acid chloride routes. A comparative analysis is provided below:

| Solvent | Reaction Type | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | Acid chloride route | 0–25 | 75–85 |

| DMF | EDCl/HOBt coupling | 25 | 80–90 |

| THF | Acid chloride route | 0–25 | 70–80 |

Catalytic and Stoichiometric Considerations

-

Base Selection: Triethylamine is critical for acid chloride routes to scavenge HCl. Excess base (2–3 equiv) improves yields by preventing side reactions.

-

Coupling Agent Ratios: EDCl (1.2 equiv) and HOBt (1.1 equiv) minimize racemization and dimerization.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1 gradient). Rf values for 3,4-dimethoxy-N-(3-methylbutyl)benzamide typically range from 0.4 to 0.6 in ethyl acetate/hexane (1:1).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (m, 3H, aromatic), 3.9 (s, 6H, OCH₃), 3.3 (t, 2H, NCH₂), 1.5–1.7 (m, 3H, CH(CH₃)₂), 0.9 (d, 6H, CH₃).

Challenges and Mitigation Strategies

Side Reactions

-

Dimerization: Occurs at high temperatures or prolonged reaction times. Mitigated by maintaining temperatures below 25°C and using fresh coupling agents.

-

Hydrolysis of Acid Chloride: Minimized by rigorous exclusion of moisture via anhydrous solvents and nitrogen atmosphere.

Scalability

Industrial-scale synthesis may require continuous flow systems to manage exothermic reactions during chlorination.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxy-N-(3-methylbutyl)aniline.

Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-Dimethoxy-N-(3-methylbutyl)benzamide has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,4-Dimethoxy-N-(5-Phenyl-1H-Pyrazol-3-yl)Benzamide

- Structure : Replaces the 3-methylbutyl group with a 5-phenylpyrazole moiety.

- Binding Energy : Exhibits a strong binding energy of -8.57 kcal/mol to FGFR-1 protein, mediated by hydrogen bonds (Glu A:562, Ala A:564) and hydrophobic interactions (Pi-alkyl with Val A:492, Ala A:512) .

- Comparison : The pyrazole ring introduces aromatic π-π stacking and hydrogen-bonding capabilities, enhancing target affinity compared to the aliphatic 3-methylbutyl chain in the parent compound.

2,3,4-Trifluoro-N-(3-Methylbutyl)Benzamide

- Structure : Replaces methoxy groups with fluorine atoms at positions 2, 3, and 3.

- Molecular Weight : 245.24 g/mol (slightly lower than 251.32 g/mol for the parent compound) .

Modifications to the Amide Nitrogen

4-Methoxy-N-(3-Methylphenyl)Benzamide

- Structure : Features a single methoxy group (position 4) and a 3-methylphenyl substituent.

- Molecular Formula: C₁₅H₁₅NO₂ .

- Comparison : The absence of a 3-methoxy group and the aromatic 3-methylphenyl chain may reduce steric hindrance, favoring interactions with planar binding pockets.

3,4-Dimethoxy-N-(3-Sulfamoylphenyl)Benzamide

- Structure : Substitutes the 3-methylbutyl group with a 3-sulfamoylphenyl moiety.

- Synthesis : Prepared via coupling of 3,4-dimethoxybenzoyl chloride with 3-sulfamoylaniline .

- Comparison : The sulfamoyl group introduces hydrogen-bonding and solubility-enhancing properties, contrasting with the hydrophobic 3-methylbutyl chain.

Physicochemical and Pharmacokinetic Trends

Lipophilicity and Solubility

Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(3-methylbutyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation of 3,4-dimethoxybenzoic acid with 3-methylbutylamine using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under basic conditions (e.g., N-methylmorpholine). Reaction parameters such as temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yield optimization .

- Purification : Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How can researchers characterize the structure and purity of 3,4-dimethoxy-N-(3-methylbutyl)benzamide?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy δ ~3.8–3.9 ppm; amide NH δ ~6.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]+ at m/z 294.1702 (calc. 294.1705) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between benzamide and alkyl chain) .

Advanced Research Questions

Q. What biological targets are associated with 3,4-dimethoxy-N-(3-methylbutyl)benzamide, and how are interaction studies conducted?

- Target Identification : Preliminary studies suggest affinity for enzymes like cyclooxygenase-2 (COX-2) and receptors such as G-protein-coupled receptors (GPCRs) due to structural similarity to bioactive benzamides .

- Assay Design :

- In vitro : Competitive binding assays (e.g., fluorescence polarization) with fluorescently labeled ligands.

- In silico : Molecular docking using AutoDock Vina to predict binding poses in COX-2 active sites (PDB: 5KIR) .

- Data Interpretation : IC50 values should be normalized to controls to account for nonspecific binding, with replicate experiments (n ≥ 3) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC: 8 µg/mL vs. 32 µg/mL) may arise from variations in bacterial strains, assay media, or compound purity .

- Resolution Strategies :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.

- Batch Analysis : Compare activity across independently synthesized batches using HPLC-pure samples .

Q. What are the key considerations in designing derivatives of 3,4-dimethoxy-N-(3-methylbutyl)benzamide for enhanced bioactivity?

- Structural Modifications :

- Methoxy Group Replacement : Substitute with electron-withdrawing groups (e.g., -NO2) to modulate electronic effects on receptor binding .

- Alkyl Chain Variation : Introduce branched or cyclic alkyl chains to improve lipophilicity (logP) and blood-brain barrier penetration .

- Activity Correlation : Use QSAR models to predict bioactivity based on substituent Hammett constants (σ) and molar refractivity (MR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.